![molecular formula C11H18N2O2S2 B7496242 1-Methylsulfonyl-4-(2-thiophen-2-ylethyl)piperazine](/img/structure/B7496242.png)
1-Methylsulfonyl-4-(2-thiophen-2-ylethyl)piperazine
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Overview
Description
1-Methylsulfonyl-4-(2-thiophen-2-ylethyl)piperazine is a compound that belongs to the class of sulfonamide derivatives This compound is characterized by the presence of a piperazine ring substituted with a methylsulfonyl group and a thiophene moiety
Preparation Methods
The synthesis of 1-Methylsulfonyl-4-(2-thiophen-2-ylethyl)piperazine typically involves the reaction of piperazine derivatives with sulfonyl chlorides. One common method includes the following steps:
Starting Materials: Piperazine and 2-thiophen-2-ylethylamine.
Reaction with Sulfonyl Chloride: The piperazine derivative is reacted with methylsulfonyl chloride in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Purification: The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Methylsulfonyl-4-(2-thiophen-2-ylethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which may affect the sulfonyl group or the thiophene ring.
Common reagents and conditions for these reactions include organic solvents, bases, and catalysts that facilitate the desired transformations. Major products formed from these reactions vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methylsulfonyl-4-(2-thiophen-2-ylethyl)piperazine has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.
Mechanism of Action
The mechanism of action of 1-Methylsulfonyl-4-(2-thiophen-2-ylethyl)piperazine involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The thiophene moiety may also play a role in binding to biological targets, contributing to the compound’s overall biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
1-Methylsulfonyl-4-(2-thiophen-2-ylethyl)piperazine can be compared with other sulfonamide derivatives such as:
1-(Methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine: This compound features a trimethoxybenzyl group instead of a thiophene moiety, which may result in different biological activities and chemical reactivity.
1-(Phenylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine: The presence of a phenylsulfonyl group introduces aromatic characteristics that can influence the compound’s properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-methylsulfonyl-4-(2-thiophen-2-ylethyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S2/c1-17(14,15)13-8-6-12(7-9-13)5-4-11-3-2-10-16-11/h2-3,10H,4-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDCCNRXNGOKPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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